molecular formula C17H11ClF3N3 B3182392 4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine CAS No. 574759-62-9

4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

Cat. No. B3182392
CAS RN: 574759-62-9
M. Wt: 349.7 g/mol
InChI Key: XTKUZTBZRIJTFR-UHFFFAOYSA-N
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Description

The compound “4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with phenyl rings at the 4th and 2nd positions. The phenyl ring at the 4th position is further substituted with a chlorine atom at the 3rd position, and the phenyl ring at the 2nd position is substituted with a trifluoromethyl group at the 4th position .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the literature, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring flanked by phenyl rings. The electronegative chlorine and trifluoromethyl groups would likely influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl and chlorine groups, which could activate the phenyl rings towards electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of electronegative chlorine and trifluoromethyl groups could increase its polarity, potentially affecting its solubility and stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of compounds related to 4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine have been a subject of study. For instance, the synthesis of similar compounds involves cyclization reactions and is characterized by crystallography to determine molecular arrangements and interactions (Repich et al., 2017).

Chemical Synthesis and Docking Studies

  • Research includes developing facile synthesis methods for related compounds and performing docking studies to understand how these molecules interact with biological targets. This has implications in drug design and molecular biology (Bommeraa et al., 2019).

Antimicrobial Activity

  • Compounds structurally related to this compound have been synthesized and tested for antimicrobial activity. This research is crucial for developing new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).

Quantum Chemical Characterization

  • Quantum chemistry methods are used to investigate the hydrogen bonding sites in pyrimidine compounds, which is essential for understanding their chemical behavior and potential applications in materials science and pharmacology (Traoré et al., 2017).

Novel Compound Synthesis

  • The synthesis of novel compounds with structural similarities, involving different chemical reactions and characterizations, contributes to the expansion of chemical libraries useful in various scientific fields (Liu, 2013).

Antitumor Activity

  • Research also focuses on synthesizing derivatives and testing their antitumor activities. This is vital for discovering new therapeutic agents (Gao et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. As with all chemicals, appropriate safety measures should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields such as pharmaceuticals and agrochemicals, given the importance of pyrimidine and phenyl rings in these areas .

properties

IUPAC Name

4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3/c18-13-3-1-2-11(10-13)15-8-9-22-16(24-15)23-14-6-4-12(5-7-14)17(19,20)21/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKUZTBZRIJTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041149
Record name VAF347
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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